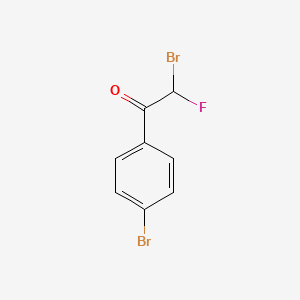
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one is an organic compound with the molecular formula C8H5Br2FO It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to an ethanone backbone
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one may also interact with various biological targets.
Mode of Action
It’s worth noting that the compound can be analyzed by reverse phase (rp) hplc method , which might suggest its interaction with certain biological targets.
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 29593100, a density of 1914g/cm3, and a boiling point of 3067ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, this compound can induce cytotoxicity, leading to cell death. This effect is mediated through the generation of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions . Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, by forming covalent bonds with the enzyme’s active site. This inhibition can lead to the accumulation of substrates and the generation of toxic intermediates . Additionally, the compound can interact with DNA, leading to changes in gene expression and potentially causing mutagenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies in animal models have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage, as well as neurotoxicity . These effects are dose-dependent, with a threshold dose below which no significant toxicity is observed.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic reactions can affect metabolic flux and alter the levels of various metabolites in the cell . Additionally, the compound can influence the activity of other enzymes and cofactors involved in metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with specific biomolecules and exert its biological effects.
準備方法
The synthesis of 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one typically involves the bromination of 1-(4-bromophenyl)-2-fluoroethan-1-one. One common method includes the use of N-bromo succinamide (NBS) as a brominating agent under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.
化学反応の分析
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
類似化合物との比較
Similar compounds to 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one include:
2-Bromo-1-(4-bromophenyl)ethan-1-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-1-(4-bromophenyl)ethan-1-one: Lacks one bromine atom, which can affect its chemical properties and applications.
1-(4-Bromophenyl)-2-chloroethan-1-one:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
特性
IUPAC Name |
2-bromo-1-(4-bromophenyl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYQHYGCPSEEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
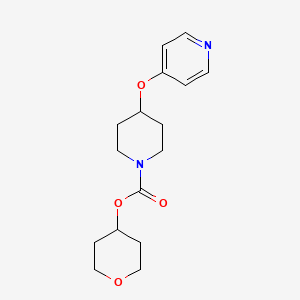
![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
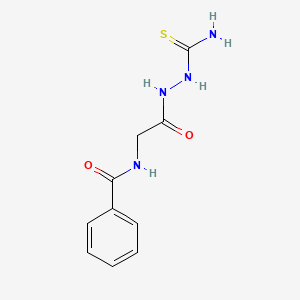
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2633013.png)
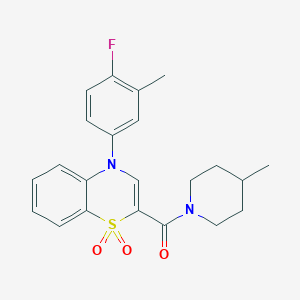
![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)
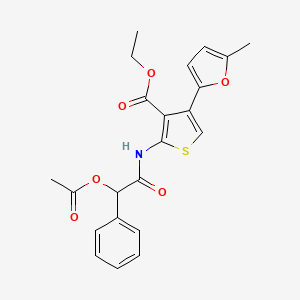
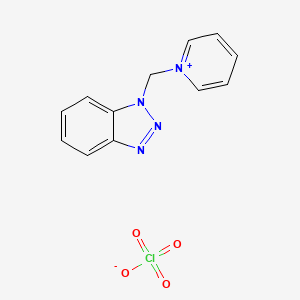
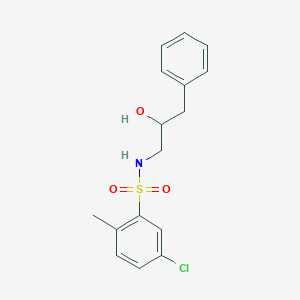
![6-(cyclopentyloxy)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2633025.png)
![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)
![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)
![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)
